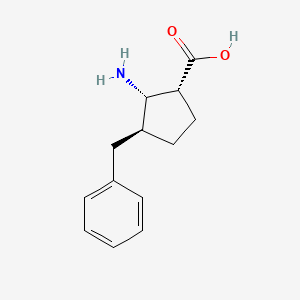![molecular formula C10H14N2O4S B14220948 Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester CAS No. 503310-63-2](/img/structure/B14220948.png)
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These methods provide a versatile approach to producing carbamate esters under various conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester include:
Methyl carbamate: A simpler ester of carbamic acid.
Phenyl carbamate: Another ester with a phenyl group.
Sulfonyl carbamates: Compounds with similar sulfonyl and carbamate groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
503310-63-2 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl N-[benzyl(methyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H14N2O4S/c1-12(8-9-6-4-3-5-7-9)17(14,15)11-10(13)16-2/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
SWMQNTTXBPSVKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
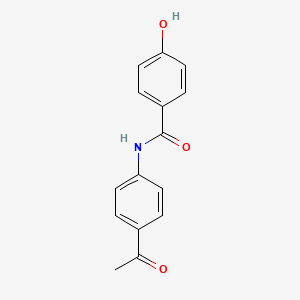
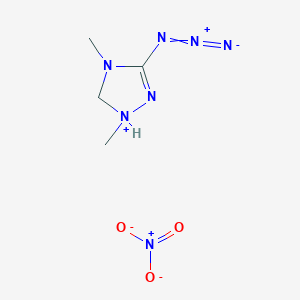
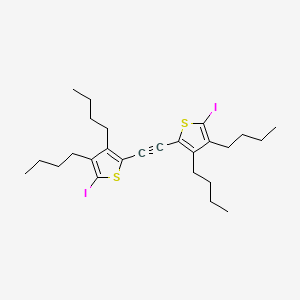
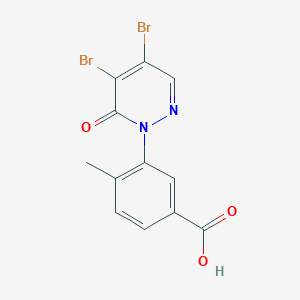
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
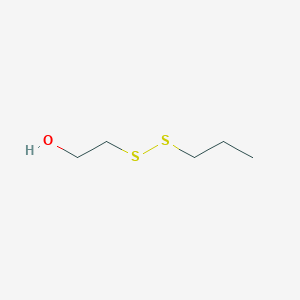
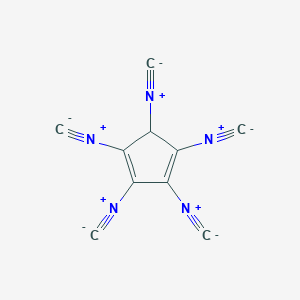
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
